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molecular formula C10H14N2O4 B8771279 1-propyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 58902-77-5

1-propyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8771279
M. Wt: 226.23 g/mol
InChI Key: FZCVMZVOIVTRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849713B2

Procedure details

4-Nitro-1H-pyrrole-2-carboxylic acid ethyl ester (5 g) was dissolved in 50 ml of dry EtOH, 50 ml of 1M sodium ethylate was added followed with 10 ml of CH3I. The reaction mixture was heated at 80° C. for 4 hours, cooled down to room temperature and distributed between water and chloroform. The organic phase was washed with water, dried with sodium sulfate and evaporated. The residue was recrystallized from hexane to yield 4.72 g (77%) of 1-propyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester 232. H1-NMR (DMSO-d6): 0.79 (t, 3H, CH3), 1.25 (t, 3H, CH3), 1.68 (m, 2H, CH2), 4.17-4.28 (m, 4H, 2CH2), 7.23 and 8.24 (d, 1H, pyrrole)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)=[O:5])[CH3:2].[CH3:14][CH2:15][O-].[Na+].[CH3:18]I.O>CCO.C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:18][CH2:15][CH3:14])[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C=C(C1)[N+](=O)[O-])CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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